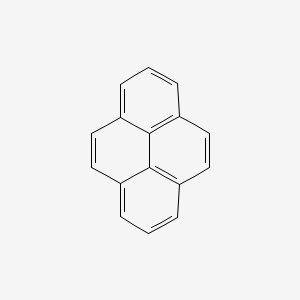

Pyrene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, resulting in a flat aromatic system. The chemical formula for this compound is C₁₆H₁₀. This yellow-green solid is the smallest peri-fused polycyclic aromatic hydrocarbon, meaning the rings are fused through more than one face. This compound forms during the incomplete combustion of organic compounds and was first isolated from coal tar .

Synthetic Routes and Reaction Conditions:

Indirect Methods: this compound can be synthesized through various indirect methods, including reduced pyrenes, transannular ring closures, and cyclizations of biphenyl intermediates.

Industrial Production Methods:

Coal Tar Distillation: this compound is primarily obtained from coal tar, where it occurs up to 2% by weight.

Types of Reactions:

Reduction: Reduction with sodium yields the radical anion of this compound.

Substitution: this compound is susceptible to halogenation, Diels-Alder additions, and nitration.

Common Reagents and Conditions:

Oxidation: Chromate reagents are commonly used for oxidation reactions.

Reduction: Sodium is used for reduction reactions.

Substitution: Bromine in carbon tetrachloride is used for bromination reactions.

Major Products:

Oxidation: Perinaphthenone and naphthalene-1,4,5,8-tetracarboxylic acid.

Reduction: Radical anion of this compound.

Substitution: Bromothis compound derivatives.

作用机制

- These intermediates can bind covalently to DNA, forming stable adducts. One notable product is (+)benzo[a]this compound-7,8-dihydrodiol-9,10-epoxide, a potent carcinogen .

- Additionally, this compound activates AhR, which triggers downstream effects. AhR can participate in regulating lipogenesis and lipolysis .

- AhR activation affects lipid metabolism, inflammation, and oxidative stress. It modulates adipogenesis-related factors (e.g., C/EBPα, PPARγ) and inflammatory factors (e.g., NF-κB, TNF-α) .

Mode of Action

Biochemical Pathways

Result of Action

生化分析

Biochemical Properties

Pyrene interacts with various biomolecules in its degradation process. For instance, the filamentous soil fungus Trichoderma sp. F03 has been identified to degrade this compound . During the degradation process, metabolites such as benzoic acid, 3-hydroxybenzoic acid, and acetic acid are produced .

Cellular Effects

The effects of this compound on cells are primarily observed in its interaction with various microorganisms. For instance, Trichoderma sp. F03, a filamentous soil fungus, can degrade this compound, thereby reducing its toxicity .

Molecular Mechanism

The molecular mechanism of this compound degradation involves the action of specific enzymes produced by microorganisms. In the case of Trichoderma sp. F03, the fungus degrades this compound into less toxic compounds, including benzoic acid, 3-hydroxybenzoic acid, and acetic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, Trichoderma sp. F03 has been observed to degrade up to 78% of this compound under specific culture conditions . This suggests that the effects of this compound can change over time, depending on the environmental conditions and the presence of degrading organisms.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it is known that this compound is a significant environmental contaminant due to its impact on human organs, including the kidney and liver .

Metabolic Pathways

This compound is involved in complex metabolic pathways during its degradation. The filamentous soil fungus Trichoderma sp. F03, for instance, transforms this compound into several metabolites, indicating that this compound undergoes multiple stages of metabolic processing .

科学研究应用

Pyrene and its derivatives have a wide range of applications due to their unique properties:

Materials Science: It is employed in the fabrication of photovoltaic cells and organic light-emitting diodes (OLEDs).

Biology and Medicine:

相似化合物的比较

Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar properties but higher carcinogenic potential.

Fluoranthene: An isomer of this compound with a five-membered ring, less resonance-stabilized than this compound.

Perothis compound and Terothis compound: Larger polycyclic aromatic hydrocarbons with extended conjugation and unique photophysical properties.

Uniqueness of this compound:

- This compound is unique due to its smaller size and higher resonance stabilization compared to other polycyclic aromatic hydrocarbons. Its fluorescent properties make it valuable in various scientific applications .

属性

CAS 编号 |

1228182-40-8 |

|---|---|

分子式 |

C16H10 |

分子量 |

218.133 g/mol |

IUPAC 名称 |

pyrene |

InChI |

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 |

InChI 键 |

BBEAQIROQSPTKN-BZDICNBSSA-N |

杂质 |

... The usual contaminant which gives it a yellow color is tetracene. |

SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |

手性 SMILES |

[13CH]1=[13CH][13C]2=[13C]3[13C](=[13CH]1)[13CH]=[13CH][13C]4=[13CH][13CH]=[13CH][13C](=[13C]43)[13CH]=[13CH]2 |

规范 SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |

沸点 |

759 °F at 760 mmHg (EPA, 1998) 394 °C 404.00 °C. @ 760.00 mm Hg 404 °C 759 °F |

颜色/形态 |

Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless Pale yellow plates (from toluene, sublimes) Colorless solid (tetracene impurities give yellow color) |

密度 |

1.27 at 73.4 °F (EPA, 1998) - Denser than water; will sink 1.271 g/cu cm at 23 °C 1.27 g/cm³ 1.27 at 73.4 °F |

闪点 |

>200.0 °C (>392.0 °F) |

熔点 |

313 °F (EPA, 1998) 150.62 °C 151.2 °C 151 °C 313 °F |

物理描述 |

Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998) Dry Powder Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline] Solid PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS. Colorless solid, solid and solutions have a slight blue fluorescence. |

相关CAS编号 |

41496-25-7 17441-16-6 |

溶解度 |

less than 1 mg/mL at 72 °F (NTP, 1992) In water, 0.135 mg/L at 25 °C In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L) Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride Soluble in carbon disulfide, ligroin Partially soluble in organic solvents 0.000135 mg/mL at 25 °C Solubility in water, mg/l at 25 °C: 0.135 |

蒸汽压力 |

2.6 mmHg at 392.7 °F ; 6.90 mmHg at 429.4 °F (NTP, 1992) 0.0000045 [mmHg] 4.5X10-6 mm Hg at 25 °C Vapor pressure, Pa at ? °C: 0.08 depends upon the specific compound |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

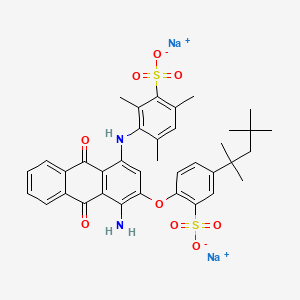

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3432301.png)